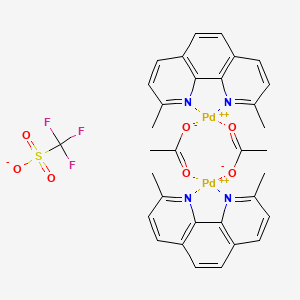
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate is a coordination compound that combines the ligand 2,9-dimethyl-1,10-phenanthroline with palladium(2+) ions, trifluoromethanesulfonate, and diacetate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-dimethyl-1,10-phenanthroline involves the reduction of ketones, typically using reagents such as sodium borohydride . The palladium(2+) complex can be prepared by reacting palladium salts with 2,9-dimethyl-1,10-phenanthroline in the presence of trifluoromethanesulfonate and diacetate under controlled conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: Reduction reactions can also occur, particularly in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the ligands around the palladium center can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of palladium complexes with different ligands .
Aplicaciones Científicas De Investigación
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate has several scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and other biological systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Mecanismo De Acción
The mechanism by which 2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate exerts its effects involves the coordination of the palladium center with the ligands. This coordination facilitates various catalytic processes, including the activation of substrates and the stabilization of reaction intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A ligand used in various coordination complexes.
Palladium(2+) complexes: Other palladium complexes with different ligands, such as phosphines or nitrogen-based ligands.
Trifluoromethanesulfonate complexes: Complexes with trifluoromethanesulfonate as a ligand, used in similar catalytic applications.
Uniqueness
The uniqueness of 2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate lies in its combination of ligands, which provides specific catalytic properties and stability. This makes it particularly effective in certain catalytic processes and applications in materials science .
Propiedades
Número CAS |
959698-20-5 |
|---|---|
Fórmula molecular |
C33H30F3N4O7Pd2S+ |
Peso molecular |
896.5 g/mol |
Nombre IUPAC |
2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);(H,5,6,7);;/q;;;;;2*+2/p-3 |
Clave InChI |
UNVWLTXHMLHDGC-UHFFFAOYSA-K |
SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |
SMILES canónico |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















